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6-Bromoquinazoline-4-carboxylic

acid

Cat. No.: B1343833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting

a wide spectrum of biological activities. This guide provides a comparative analysis of

substituted quinazoline analogs, focusing on their anticancer, anticonvulsant, and antimicrobial

properties. The information presented herein is supported by experimental data from various

studies, offering a valuable resource for researchers engaged in the discovery and

development of novel therapeutics.

Anticancer Activity: Targeting Key Signaling
Pathways
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several

compounds receiving FDA approval. Their mechanism of action often involves the inhibition of

key enzymes in cancer-related signaling pathways, such as epidermal growth factor receptor

(EGFR) and vascular endothelial growth factor receptor (VEGFR).

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of quinazoline analogs is highly dependent on the nature and position

of substituents on the quinazoline core.[1] Studies have indicated that substitutions at the 2, 4,

6, and 7 positions play a crucial role in determining the cytotoxic activity. For instance, the
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presence of a 4-anilino group is a common feature in many EGFR inhibitors. Furthermore, the

introduction of various heterocyclic moieties at the 2-position and different substituents on the

phenyl ring at the 4-position have been shown to modulate the anticancer activity against

various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung).[2][3]

Some studies have shown that compounds with electron-donating groups, such as a methoxy

group, at the para position of a phenyl ring fused with an imidazolone moiety at the

quinazolinone core, exhibit potent activity against breast cancer cell lines.
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basic side

chain

Note: "-" indicates data not available in the cited sources. The potency descriptions are as

reported in the original studies.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon

activation by its ligands, initiates a cascade of intracellular signals that regulate cell

proliferation, survival, and differentiation.[2][7] In many cancers, EGFR is overexpressed or

mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors can block the ATP-

binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream

signaling.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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